molecular formula C9H18N3Na2O16P3 B12366006 P-P-P-aCyd.2Na+.2H2O

P-P-P-aCyd.2Na+.2H2O

Cat. No.: B12366006
M. Wt: 563.15 g/mol
InChI Key: KNSYTSUGTLJHPS-HRHJKWFCSA-L
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Description

The compound “P-P-P-aCyd.2Na+.2H2O” is known as disodium hydrogen phosphate dihydrate. It is a chemical compound with the formula Na2HPO4·2H2O. This compound is widely used in various industries due to its versatile properties. It appears as a white, crystalline powder and is highly soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium hydrogen phosphate dihydrate can be synthesized through several methods, including:

    Neutralization Method: This involves the neutralization of phosphoric acid (H3PO4) with sodium hydroxide (NaOH) or sodium carbonate (Na2CO3). The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized to obtain the dihydrate form.

    Extraction Method: This method involves extracting disodium hydrogen phosphate from natural phosphate rocks using sulfuric acid, followed by purification and crystallization.

    Ion Exchange Method: In this method, sodium ions are exchanged with hydrogen ions in a phosphoric acid solution using ion exchange resins, followed by crystallization.

Industrial Production Methods: Industrial production of disodium hydrogen phosphate dihydrate often involves large-scale neutralization processes. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then dried and crystallized to obtain the dihydrate form.

Chemical Reactions Analysis

Types of Reactions: Disodium hydrogen phosphate dihydrate undergoes various chemical reactions, including:

    Hydrolysis: In aqueous solutions, it can hydrolyze to form sodium ions (Na+), hydrogen phosphate ions (HPO4^2-), and water.

    Acid-Base Reactions: It can act as a buffer in acid-base reactions, maintaining the pH of solutions.

    Dehydration: Upon heating, it loses its water of crystallization to form anhydrous disodium hydrogen phosphate.

Common Reagents and Conditions:

    Hydrolysis: Water is the primary reagent.

    Acid-Base Reactions: Common acids (e.g., HCl) and bases (e.g., NaOH) are used.

    Dehydration: Heating at temperatures above 100°C.

Major Products:

    Hydrolysis: Sodium ions and hydrogen phosphate ions.

    Acid-Base Reactions: Depending on the reactants, it can form various sodium salts and phosphoric acid.

    Dehydration: Anhydrous disodium hydrogen phosphate.

Scientific Research Applications

Disodium hydrogen phosphate dihydrate has numerous applications in scientific research, including:

    Chemistry: It is used as a buffering agent in chemical reactions and analytical chemistry.

    Biology: It serves as a component in biological buffers and culture media.

    Medicine: It is used in pharmaceutical formulations and as a laxative.

    Industry: It is employed in water treatment, detergents, and food processing as an emulsifier and stabilizer.

Mechanism of Action

The compound exerts its effects primarily through its ability to act as a buffer, maintaining the pH of solutions. It can interact with hydrogen ions (H+) and hydroxide ions (OH-) to stabilize the pH. In biological systems, it helps maintain the acid-base balance, which is crucial for various biochemical processes.

Comparison with Similar Compounds

    Sodium Dihydrogen Phosphate (NaH2PO4): Unlike disodium hydrogen phosphate, this compound has one sodium ion and two hydrogen ions, making it more acidic.

    Trisodium Phosphate (Na3PO4): This compound has three sodium ions and is more basic compared to disodium hydrogen phosphate.

    Monosodium Phosphate (NaH2PO4): Similar to sodium dihydrogen phosphate but with one sodium ion and one hydrogen ion.

Uniqueness: Disodium hydrogen phosphate dihydrate is unique due to its balanced pH buffering capacity, making it suitable for a wide range of applications in different fields. Its dihydrate form also provides stability and ease of handling in various industrial processes.

Properties

Molecular Formula

C9H18N3Na2O16P3

Molecular Weight

563.15 g/mol

IUPAC Name

disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;dihydrate

InChI

InChI=1S/C9H16N3O14P3.2Na.2H2O/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;2*1H2/q;2*+1;;/p-2/t4-,6?,7+,8-;;;;/m1..../s1

InChI Key

KNSYTSUGTLJHPS-HRHJKWFCSA-L

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+]

Origin of Product

United States

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